JCP174

Acyl-protein thioesterase HsAPT1 HsAPT2

JCP174 is an irreversible, mechanism-based chloroisocoumarin inhibitor of palmitoyl-protein thioesterases (TgPPT1, HsAPT1/2) and serine elastases. Its covalent binding mode ensures sustained target engagement in washout and long-term assays, outperforming reversible alternatives like Palmostatin B. With 2.3-fold selectivity for HsAPT2 (IC50=0.75 μM) over HsAPT1 (IC50=1.7 μM), it uniquely dissects protein palmitoylation dynamics. Validated at 0.5–50 μM for Toxoplasma invasion enhancement. ≥98% purity. Ideal for activity-based probe development and chemical biology applications requiring durable target modulation.

Molecular Formula C12H12ClNO3
Molecular Weight 253.68 g/mol
Cat. No. B15559767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJCP174
Molecular FormulaC12H12ClNO3
Molecular Weight253.68 g/mol
Structural Identifiers
InChIInChI=1S/C12H12ClNO3/c1-2-5-16-12-10(13)8-4-3-7(14)6-9(8)11(15)17-12/h3-4,6H,2,5,14H2,1H3
InChIKeyMDOWUFTZOHGGHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JCP174 (CAS 126062-19-9): A Chloroisocoumarin Inhibitor of TgPPT1 and Human Acyl-Protein Thioesterases


JCP174 (7-amino-4-chloro-3-propoxy-1H-2-benzopyran-1-one; CAS 126062-19-9; MW 253.68) is a chloroisocoumarin that functions as a mechanism-based, irreversible inhibitor of serine hydrolases, specifically acyl-protein thioesterases (APTs) and palmitoyl-protein thioesterases (PPTs) [1]. It is primarily characterized as an inhibitor of Toxoplasma gondii palmitoyl protein thioesterase-1 (TgPPT1), a depalmitoylase essential for parasite invasion [2]. JCP174 also exhibits activity against human acyl-protein thioesterase-1 and -2 (HsAPT1 and HsAPT2), as well as human leukocyte elastase and porcine pancreatic elastase . Its irreversible binding mode and ability to be functionalized into activity-based probes (e.g., JCP174-BODIPY TMR) distinguish it from many reversible inhibitors in this class, enabling both therapeutic target validation and chemical biology applications [3].

JCP174: Why In-Class Chloroisocoumarin Substitution is Not Advisable for TgPPT1 or APT Targeting


JCP174 is often grouped with other chloroisocoumarins (e.g., DCI, JCP154, JCP222) or thioesterase inhibitors (e.g., Palmostatin B). However, generic substitution is scientifically unsound due to JCP174's unique combination of target potency, selectivity profile, and mechanism of action. While many chloroisocoumarins exhibit broad serine hydrolase inhibition, JCP174 demonstrates a significantly differentiated potency profile against HsAPT2 (IC50 = 0.75 μM) relative to HsAPT1 (IC50 = 1.7 μM), a selectivity not observed for close analogs like DCI or JCP154 [1]. Furthermore, its irreversible covalent mechanism [2] contrasts with the reversible inhibition of compounds like Palmostatin B [3], leading to different cellular washout kinetics and functional durability. For applications requiring specific modulation of TgPPT1 to enhance Toxoplasma invasion, JCP174's validated functional efficacy at defined concentrations (0.5–50 μM) [4] is not reliably reproduced by other chloroisocoumarins without equivalent target engagement and phenotypic data.

JCP174: Quantitative Evidence of Differentiated Potency, Selectivity, and Functional Efficacy


JCP174's Enhanced Potency for HsAPT2 Over HsAPT1 is Quantitatively Superior to Close Chloroisocoumarin Analogs

JCP174 exhibits a 2.3-fold greater potency for HsAPT2 (IC50 = 0.75 μM) compared to HsAPT1 (IC50 = 1.7 μM) in a 4-NPO esterase assay [1]. This selectivity profile is distinct from the closely related chloroisocoumarin JCP154, which shows nearly equivalent potency for both enzymes (HsAPT1 IC50 = 1.8 μM, HsAPT2 IC50 = 2.9 μM) [2]. Furthermore, the broad-spectrum serine hydrolase inhibitor DCI displays minimal selectivity (HsAPT1 IC50 = 1.7 μM, HsAPT2 IC50 = 2.7 μM) [3]. The quantitative difference in selectivity index (2.3x for JCP174 vs. ~1x for JCP154 and DCI) positions JCP174 as a more precise tool for probing HsAPT2-specific functions.

Acyl-protein thioesterase HsAPT1 HsAPT2 Inhibitor selectivity

JCP174 Demonstrates Quantifiable Functional Enhancement of Toxoplasma Invasion Not Replicated by All Chloroisocoumarins

JCP174 significantly enhances Toxoplasma gondii host-cell invasion in a dose-dependent manner. In BSC-1 host cell assays, JCP174 at 50 μM increased the number of attached and invaded parasites, enhanced plaque formation at concentrations of 0.5 and 50 μM, and increased gliding motility . While the structurally related chloroisocoumarins JCP222 and JCP362 also enhanced invasion, JCP174 was the primary compound used for target identification and validation [1]. The precise IC50 for TgPPT1 inhibition by JCP174 is reported as 1320 nM [2], providing a quantitative benchmark for target engagement.

Toxoplasma gondii Host-cell invasion TgPPT1 Phenotypic screening

JCP174's Irreversible Covalent Mechanism Confers Prolonged Target Engagement Compared to Reversible Inhibitors Like Palmostatin B

JCP174 inhibits HsAPT1 and HsAPT2 via an irreversible covalent mechanism. This was demonstrated by increasing potency with longer pre-incubation times from 30 minutes to 6 hours [1]. In contrast, the reversible inhibitor Palmostatin B exhibited decreased potency with longer preincubation times [2]. This mechanistic difference is critical for experiments requiring sustained target inhibition, such as long-term cell culture or in vivo studies, where reversible inhibitors may wash out and lose efficacy.

Covalent inhibitor Mechanism of action Target engagement Washout kinetics

JCP174's Inhibition of Human Leukocyte Elastase (IC50 = 2.6 μM) and Rapid Inactivation Kinetics (54000 M⁻¹s⁻¹)

JCP174 inhibits human leukocyte elastase with an IC50 of 2.6 μM and a second-order inactivation rate constant of 54000 M⁻¹s⁻¹ [1]. This moderate potency and rapid inactivation profile differentiate it from highly potent but reversible elastase inhibitors like Sivelestat (IC50 = 44 nM) and from other covalent inhibitors with slower kinetics. The combination of moderate potency and irreversible binding makes JCP174 a useful tool for probing elastase function in cellular contexts where complete and sustained inhibition may be undesirable.

Elastase inhibitor Human leukocyte elastase Serine protease Inactivation kinetics

JCP174: Optimal Use Cases Based on Quantified Differentiation Evidence


Probing HsAPT2-Specific Functions in Mammalian Cells

Based on JCP174's 2.3-fold selectivity for HsAPT2 over HsAPT1 [1], this compound is the preferred tool for experiments aimed at dissecting the distinct roles of these two closely related thioesterases. Unlike the non-selective DCI or JCP154, JCP174 allows for a targeted reduction in HsAPT2 activity, minimizing confounding effects from HsAPT1 inhibition [2]. This is critical in studies of protein palmitoylation dynamics, where HsAPT1 and HsAPT2 may have opposing or non-redundant functions.

Investigating Toxoplasma gondii Invasion Mechanisms

JCP174 is the established chemical probe for studying TgPPT1-mediated regulation of Toxoplasma host-cell invasion. Its validated functional activity at 0.5-50 μM and its use in the original target identification and validation studies [3] make it the standard for this application. Other chloroisocoumarins may enhance invasion but lack the same level of characterization, introducing uncertainty in experimental interpretation.

Sustained Target Engagement Assays Requiring Irreversible Inhibition

JCP174's irreversible covalent mechanism [4] makes it the inhibitor of choice for experiments where sustained target engagement is required, such as long-term cell culture, washout assays, or in vivo models. In contrast, reversible inhibitors like Palmostatin B lose efficacy over time due to washout [5]. This property is essential for studies aiming to correlate prolonged enzyme inhibition with downstream phenotypic changes.

Moderate Elastase Inhibition in Cellular Contexts

JCP174's moderate potency against human leukocyte elastase (IC50 = 2.6 μM) combined with its irreversible binding [6] offers a unique pharmacological profile. This makes it suitable for cellular assays where complete ablation of elastase activity is not desired, or where the kinetics of irreversible inactivation are being studied. It serves as a complementary tool to highly potent reversible inhibitors like Sivelestat .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for JCP174

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.